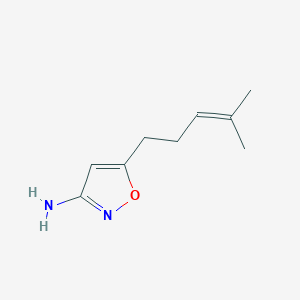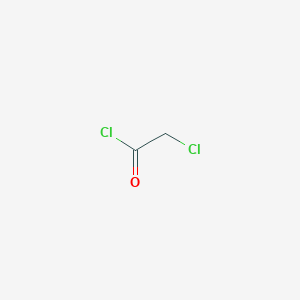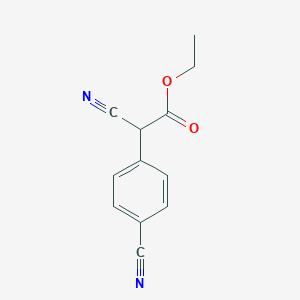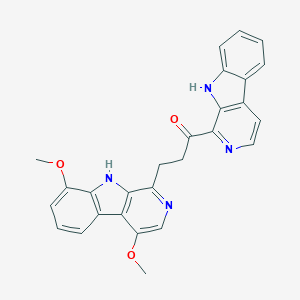
Picrasidine A
説明
Picrasidine A is a dimeric β-carboline-type alkaloid . It is a reference standard .
Synthesis Analysis
The synthesis of Picrasidine A involves a late-stage regio-selective aza-[4 + 2] cycloaddition of vinyl β-carboline alkaloids . This aza-[4 + 2] cycloaddition might be involved in the biosynthetic pathway . Computational studies revealed that such aza-[4 + 2] cycloaddition is a stepwise process .
Molecular Structure Analysis
The molecular structure of Picrasidine A is C27H22N4O3 .
Chemical Reactions Analysis
Picrasidine A is a dimeric β-carboline-type alkaloid isolated from the root of Picrasma quassioides . It has been identified to have PPARα agonistic activity by a mammalian one-hybrid assay from a compound library .
Physical And Chemical Properties Analysis
The physical and chemical properties of Picrasidine A include its molecular structure (C27H22N4O3) and its classification .
科学的研究の応用
Anticancer Activity in Head and Neck Squamous Cell Carcinoma (HNSCC)
Picrasidine A has shown promising results in inhibiting the metastasis of HNSCC. It impedes cell motility, migration, and invasion by modulating key proteins involved in the epithelial-mesenchymal transition (EMT) process. Specifically, it upregulates E-cadherin and ZO-1 while downregulating beta-catenin and Snail, which are crucial in the EMT process .
Modulation of MAPK Signaling Pathway
In molecular biology, Picrasidine A’s impact on the MAPK signaling pathway is noteworthy. It reduces the phosphorylation of ERK, a key molecule in this pathway, which plays a significant role in cell differentiation and proliferation. This action contributes to its potential as an anticancer agent .
Inhibition of Serine Protease KLK-10
Biochemically, Picrasidine A reduces the expression of the serine protease KLK-10. This enzyme is implicated in various physiological processes, including cancer progression. By inhibiting KLK-10, Picrasidine A may offer a therapeutic approach for treating cancers where this protease is overexpressed .
Potential Drug for Targeting Multiple Signaling Pathways
Picrasidine A targets multiple signaling pathways, making it a potential drug candidate for complex diseases like cancer. Its ability to interact with various molecular targets can lead to a multi-faceted approach in drug development .
Apoptosis Induction in Nasopharyngeal Carcinoma (NPC) Cells
Picrasidine A induces cytotoxic effects in NPC cells, causing cell cycle arrest and apoptosis. This suggests its potential use in developing treatments for NPC, a type of cancer that is particularly prevalent in certain regions .
Environmental Impact of Source Plant Picrasma quassioides
While not a direct application of Picrasidine A, the environmental science aspect of its source plant, Picrasma quassioides, is significant. The plant’s growth and harvesting need to be managed sustainably to ensure the continued availability of Picrasidine A for research and potential therapeutic use .
Material Science Applications
Currently, there is limited information on the direct applications of Picrasidine A in material science. However, the study of its molecular structure and properties could inspire the design of novel materials or coatings with specific biological activities .
Therapeutic Potential Beyond Oncology
Given its diverse biological activities, Picrasidine A may have therapeutic potential beyond oncology. Its effects on cellular processes and signaling pathways could be relevant in other diseases characterized by abnormal cell behavior or protein expression .
将来の方向性
特性
IUPAC Name |
3-(4,8-dimethoxy-9H-pyrido[3,4-b]indol-1-yl)-1-(9H-pyrido[3,4-b]indol-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N4O3/c1-33-21-9-5-7-17-23-22(34-2)14-29-19(26(23)31-24(17)21)10-11-20(32)27-25-16(12-13-28-27)15-6-3-4-8-18(15)30-25/h3-9,12-14,30-31H,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRXRROCBIUJCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC3=C2C(=CN=C3CCC(=O)C4=NC=CC5=C4NC6=CC=CC=C56)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Picrasidine A | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is unique about the structure of Picrasidine A compared to other bis-β-carboline alkaloids?
A1: Picrasidine A is the first reported bis-β-carboline alkaloid possessing a novel cyclobutane moiety. []
Q2: What is the source of Picrasidine A?
A2: Picrasidine A, along with other quassidines and picrasidine C, has been isolated from the stems of Picrasma quassioides. []
Q3: Has Picrasidine A shown any promising biological activity?
A3: While Picrasidine A was evaluated for anti-inflammatory activity, it only exhibited weak effects. []
Q4: Were other quassidines isolated alongside Picrasidine A? If so, what are their structural differences?
A4: Yes, Quassidines B, C, and D were also isolated from Picrasma quassioides alongside Picrasidine A. These compounds differ in the substituents and linkages present on their core bis-β-carboline structures. []
Q5: What is the proposed biosynthetic pathway for Picrasidine A and other related alkaloids?
A5: A potential biosynthetic pathway for Picrasidine A and other related alkaloids has been proposed, suggesting they originate from simpler β-carboline precursors. []
Q6: How was the structure of Picrasidine A confirmed?
A6: The structure of Picrasidine A was determined using a combination of 1D and 2D NMR spectroscopy and X-ray diffraction data. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



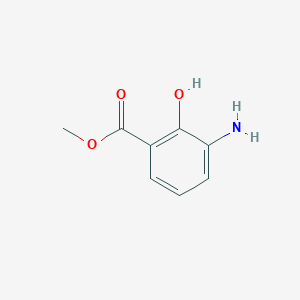

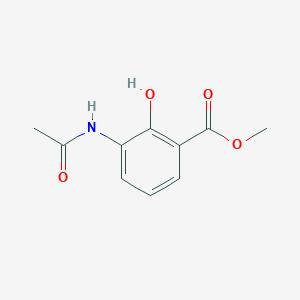
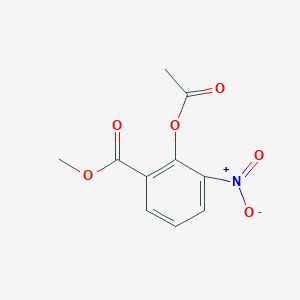
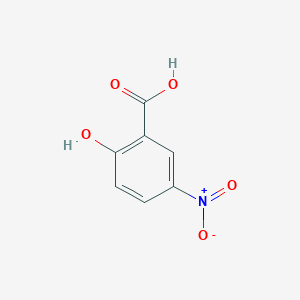


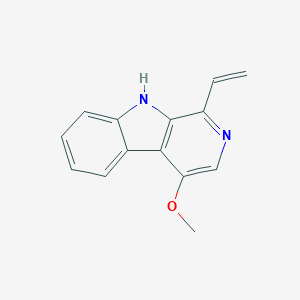

![[(2R,3R,4R,5R,6S)-4,5-dihydroxy-6-[[(1R,3R,4R,5S,8S)-3-[(2R,3S,4R,5R,6S)-5-hydroxy-2-(hydroxymethyl)-6-[[(1R,3S,4R,5S,8S)-3-hydroxy-4-sulfonatooxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-3-sulfonatooxyoxan-4-yl]oxy-4-sulfonatooxy-2,6-dioxabicyclo[3.2.1]octan-8-yl]oxy]-2-(hydroxymethyl)oxan-3-yl] sulfate](/img/structure/B45962.png)
